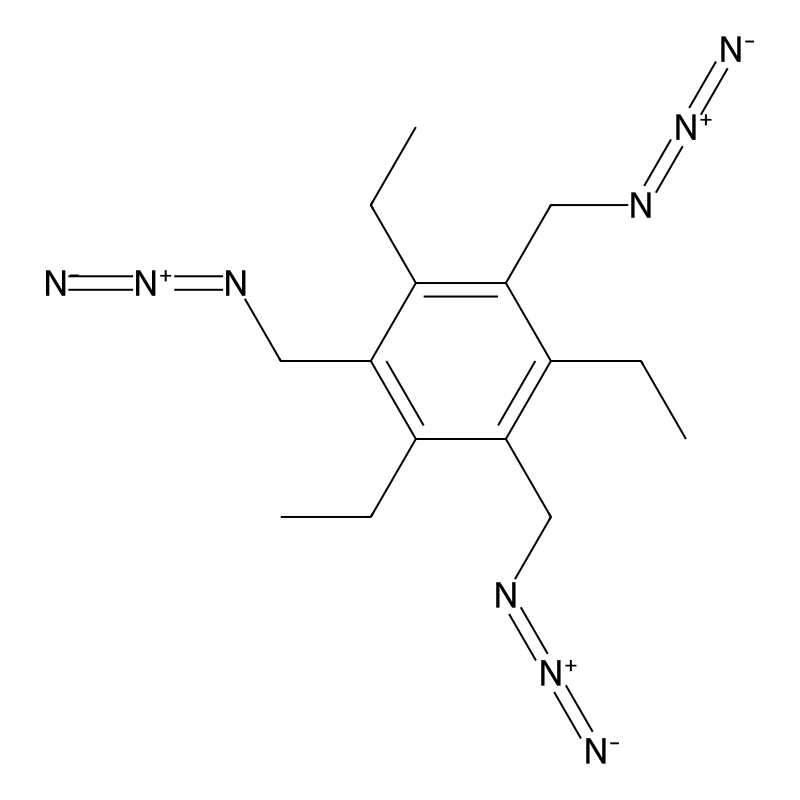

1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

PubChem Entry

A search on PubChem, a public database of chemical information, reveals an entry for 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene []. This entry provides basic information such as its chemical structure, formula (C15H21N9), and CAS number (190779-62-5). However, there is no mention of its use in scientific research [].

Limited Literature Search

A broader search of scientific literature databases yielded no significant results on the research applications of this specific compound. This suggests that 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene is either a niche molecule with limited research interest or a relatively new compound yet to be explored in detail.

Future Research Potential:

While current information is scarce, the structure of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene offers some potential areas for future scientific exploration:

- Organic Chemistry: The presence of three azidomethyl groups on the benzene ring suggests possibilities for click chemistry reactions, a powerful tool for organic synthesis [].

- Material Science: The combination of azide and aromatic functionalities could be of interest for developing new materials with specific properties [].

1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene is a complex organic compound characterized by its unique structure, which includes three azidomethyl groups attached to a benzene ring that also features three ethyl substituents. This compound is notable for its potential applications in materials science and organic synthesis due to the reactivity of the azide functional groups. The molecular formula is C${15}$H${18}$N$_{6}$, and it has a molecular weight of 306.35 g/mol .

- Nucleophilic Substitution: The azide groups can be substituted with various nucleophiles, leading to the formation of amines or other functional groups.

- Click Chemistry: The azide groups can undergo cycloaddition reactions with alkynes, forming triazoles, which are valuable in medicinal chemistry and materials science.

- Reduction Reactions: The azide groups can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation .

The synthesis of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene typically involves several steps:

- Starting Material Preparation: Begin with 1,3,5-triethylbenzene.

- Bromination: React the starting material with bromine to form 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene.

- Azidation: Treat the brominated compound with sodium azide in a suitable solvent (e.g., DMF) to replace the bromine atoms with azide groups .

This multi-step synthesis allows for the introduction of functional groups while maintaining the integrity of the aromatic system.

1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene has several potential applications:

- Materials Science: Its unique structure makes it suitable for developing new polymers or composite materials.

- Medicinal Chemistry: The compound can serve as a precursor for synthesizing bioactive molecules through click chemistry.

- Chemical Probes: The azide functionality allows it to be used as a chemical probe in biological studies .

Interaction studies involving 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene focus on its reactivity with various biological targets. The azide groups can interact selectively with biomolecules under physiological conditions. This selectivity is crucial for applications in targeted drug delivery and molecular imaging.

Several compounds share structural similarities with 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene | Bromomethyl groups instead of azidomethyl | More reactive due to bromine; used in different syntheses |

| 1,3,5-Tris(chloromethyl)-2,4,6-triethylbenzene | Chloromethyl groups | Different reactivity profile; less versatile than azides |

| 2,4,6-Tris(bromomethyl)mesitylene | Methyl groups instead of ethyl | Affects physical properties; less sterically hindered |

Uniqueness

The uniqueness of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene lies in its combination of three azidomethyl groups and three ethyl substituents. This configuration provides a balance between reactivity and steric hindrance not found in similar compounds. Its ability to engage in click chemistry makes it particularly valuable for synthetic applications in both organic chemistry and materials science.

Synthetic Routes from 1,3,5-Triethylbenzene

The synthesis of 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene begins with 1,3,5-triethylbenzene, which undergoes sequential functionalization to introduce azidomethyl groups.

Bromination Strategies of 1,3,5-Triethylbenzene

Bromination of the methyl groups in 1,3,5-triethylbenzene is the critical first step. Two primary methods dominate:

Radical Bromination Using N-Bromosuccinimide (NBS):

- Reagents: NBS (3 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv), carbon tetrachloride (CCl₄).

- Conditions: Reflux at 80–100°C for 12–24 hours under UV light.

- Mechanism: NBS generates bromine radicals, which abstract hydrogen from methyl groups, followed by bromine atom transfer.

- Yield: 60–75% of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene after column chromatography.

Electrophilic Bromination with Molecular Bromine (Br₂):

- Reagents: Br₂ (3 equiv), FeBr₃ catalyst, dichloromethane (DCM).

- Conditions: 0–5°C for 4–6 hours to minimize ring bromination.

- Mechanism: FeBr₃ polarizes Br₂, enabling electrophilic substitution at methyl positions.

- Yield: 50–65% due to competing side reactions.

Conversion of Bromomethyl to Azidomethyl Groups

The brominated intermediate is converted to the azidomethyl derivative via nucleophilic substitution:

Standard Azidation Protocol:

- Reagents: Sodium azide (NaN₃, 3.3 equiv), dimethylformamide (DMF), 50–80°C for 12 hours.

- Mechanism: Sₙ2 displacement of bromide by azide ion.

- Yield: 84–96% after aqueous workup.

Microwave-Assisted Azidation:

- Reagents: NaN₃ (3.5 equiv), DMF, microwave irradiation at 80°C for 20 minutes.

- Advantages: Reduced reaction time and higher purity.

One-Pot Synthesis Approaches

A streamlined one-pot method combines bromination and azidation:

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical bromination with NBS is a cornerstone for introducing bromine at allylic or benzylic positions. In the context of 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene, this method targets benzylic hydrogens on the ethyl (-CH₂CH₃) or azidomethyl (-CH₂N₃) substituents.

Mechanistic Pathway

- Initiation: NBS undergoes homolytic cleavage under light or heat to generate a bromine radical (Br- ) and a succinimide radical [1] [3]. The electron-withdrawing succinimide group stabilizes the radical intermediate, facilitating this step [1].

$$

\text{NBS} \xrightarrow{\Delta \text{ or } h\nu} \text{Br- } + \text{Succinimide- }

$$ - Propagation: The bromine radical abstracts a benzylic hydrogen from the ethyl or azidomethyl group, forming a resonance-stabilized benzylic radical [3] [4]. For example:

$$

\text{CH}2\text{CH}3 + \text{Br- } \rightarrow \text{- CH}2\text{CH}3 + \text{HBr}

$$

The benzylic radical reacts with bromine (Br₂), regenerating a bromine radical and yielding the brominated product [2] [4]:

$$

\text{- CH}2\text{CH}3 + \text{Br}2 \rightarrow \text{CH}2\text{BrCH}_3 + \text{Br- }

$$ - Termination: Radical recombination halts the chain reaction.

Key Advantages of NBS

- Controlled Bromine Release: NBS generates low concentrations of Br₂, minimizing competing electrophilic addition [1] [3].

- Selectivity: Benzylic hydrogens are preferentially brominated due to the stability of the resulting radical [4].

Substrate Considerations

In 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene, the ethyl groups’ benzylic hydrogens are more reactive than those on azidomethyl groups due to reduced electron withdrawal. This difference arises from the azide group’s strong electron-withdrawing nature, which destabilizes the benzylic radical [4].

Table 1: Comparison of NBS and Br₂ in Benzylic Bromination

| Parameter | NBS | Br₂ |

|---|---|---|

| Bromine Concentration | Low, controlled release [1] [3] | High, uncontrolled |

| Selectivity | High for benzylic positions [4] | Low; favors addition over substitution |

| Byproducts | Minimal | Dibrominated products common |

Electrophilic Bromination with Bromine/Iron(III) Bromide (FeBr₃)

Electrophilic bromination targets the aromatic ring of 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene, with regioselectivity dictated by the directing effects of its substituents.

Mechanistic Pathway

- Electrophile Generation: FeBr₃ acts as a Lewis acid, polarizing Br₂ to form a bromonium ion (Br⁺) [5] [6]:

$$

\text{Br}2 + \text{FeBr}3 \rightarrow \text{Br}^+ \text{FeBr}_4^-

$$ - Electrophilic Attack: The bromonium ion attacks the aromatic ring, forming a Wheland intermediate. The azidomethyl (-CH₂N₃) and ethyl (-CH₂CH₃) groups influence the attack’s position:

- Deprotonation: The Wheland intermediate loses a proton, restoring aromaticity and yielding the brominated product [5].

Regioselectivity Challenges

The compound’s symmetry complicates regioselectivity. All six positions on the benzene ring are occupied by either ethyl or azidomethyl groups, leaving no vacant positions for bromination. Consequently, electrophilic bromination may instead target the substituents:

- Ethyl Groups: Bromination could occur at the terminal methyl group via radical or ionic pathways.

- Azidomethyl Groups: The electron-withdrawing azide group may direct bromination to the benzylic position.

Table 2: Directing Effects of Substituents in Electrophilic Bromination

| Substituent | Directing Effect | Reactivity |

|---|---|---|

| -CH₂CH₃ (ethyl) | Ortho/para | Activating |

| -CH₂N₃ (azidomethyl) | Meta | Deactivating |

Formaldehyde Hydrobromination Methods

Formaldehyde hydrobromination is a less conventional route for introducing bromine into aromatic systems. While not directly applicable to 1,3,5-tris(azidomethyl)-2,4,6-triethylbenzene, this method may facilitate bromomethylation or functional group interconversion.

Mechanistic Overview

- Hydrobromination of Carbonyls: Formaldehyde (H₂C=O) reacts with hydrogen bromide (HBr) to form a bromohydrin intermediate, which can further react under acidic conditions :

$$

\text{H}2\text{C=O} + \text{HBr} \rightarrow \text{HOCH}2\text{Br}

$$ - Bromomethylation: In the presence of a Lewis acid, bromohydrin intermediates may transfer bromomethyl groups to aromatic systems. For example:

$$

\text{Ar-H} + \text{HOCH}2\text{Br} \xrightarrow{\text{acid}} \text{Ar-CH}2\text{Br} + \text{H}_2\text{O}

$$

Application to Target Compound

Given the pre-existing azidomethyl and ethyl groups, bromomethylation via formaldehyde hydrobromination is unlikely. However, this method could modify synthetic precursors. For instance, bromomethyl groups introduced via hydrobromination could later be converted to azidomethyl groups through nucleophilic substitution with sodium azide (NaN₃):

$$

\text{Ar-CH}2\text{Br} + \text{NaN}3 \rightarrow \text{Ar-CH}2\text{N}3 + \text{NaBr}

$$

Table 3: Formaldehyde Hydrobromination Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Reagents | HBr, H₂C=O, Lewis acid (e.g., H₂SO₄) |

| Temperature | 0–25°C |

| Solvent | Dichloromethane or water |

The synthesis of 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene represents a significant advancement in the field of aromatic azide chemistry. This triazide compound, with the molecular formula C₁₅H₂₁N₉ and CAS number 190779-62-5, serves as a versatile intermediate for various synthetic applications [1]. The azidation methodologies employed for its preparation involve sophisticated nucleophilic substitution strategies that must be carefully optimized to achieve high yields while maintaining safety standards.

Nucleophilic Substitution with Sodium Azide

The primary synthetic route to 1,3,5-Tris(azidomethyl)-2,4,6-triethylbenzene relies on nucleophilic substitution reactions using sodium azide as the azidating agent [2] [3] [4]. The azide ion (N₃⁻) functions as an exceptionally potent nucleophile, ranking among the most effective nucleophiles for SN2 reactions due to its high nucleophilic character and compact structure [4] [5]. The mechanism proceeds through a classical SN2 pathway where the azide anion attacks the electrophilic carbon center, displacing the leaving group with complete inversion of stereochemistry [6] [7].

The synthesis begins with 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene as the key intermediate, which is prepared through radical bromination of 1,3,5-triethylbenzene . This tribromide compound, with the molecular formula C₁₅H₂₁Br₃ and molecular weight 441.04 g/mol, serves as an ideal substrate for azide substitution due to the high reactivity of benzylic bromides toward nucleophilic attack [9].

The nucleophilic substitution mechanism involves several critical steps. First, sodium azide dissociates in polar aprotic solvents to generate the highly nucleophilic azide anion [3] [10]. The azide ion then approaches the benzylic carbon from the backside, forming a pentacoordinate transition state characteristic of SN2 mechanisms [6]. The bromide leaving group is displaced in a concerted fashion, resulting in the formation of the azide bond while maintaining the stereochemical integrity of the benzylic center.

Research findings demonstrate that the azide ion exhibits remarkable nucleophilicity due to its unique electronic structure. The three nitrogen atoms in linear arrangement provide four nucleophilic lone pairs confined to a small volume, significantly increasing the probability of productive collisions with electrophilic substrates [4]. This high nucleophilic character makes sodium azide particularly effective for displacing even moderately reactive leaving groups such as bromides and tosylates.

Experimental studies have shown that the substitution reaction proceeds with exceptional efficiency under optimized conditions. When 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene is treated with a stoichiometric excess of sodium azide in dimethylformamide at 70°C, complete conversion to the desired triazide occurs within 2-4 hours . The reaction exhibits high chemoselectivity, with minimal formation of side products such as elimination products or over-alkylated species.

The use of sodium azide offers several advantages over alternative azidating reagents. Unlike trimethylsilyl azide or organic azides, sodium azide is readily available, cost-effective, and provides excellent atom economy [11] [10]. Additionally, the ionic nature of sodium azide facilitates its dissolution in polar solvents, enabling homogeneous reaction conditions that promote rapid and complete conversion.

Recent investigations have explored the application of azide ionic liquids as alternative azidating agents [10]. These specialized reagents, such as [P444E3][N3] and [MIME3][N3], function simultaneously as both azide source and reaction medium. The ionic liquids demonstrate superior reaction rates and functional group tolerance compared to conventional sodium azide systems, while offering enhanced safety through reduced volatility and improved thermal stability.

Reaction Conditions Optimization

The optimization of reaction conditions for azidation represents a critical aspect of synthetic methodology development. Extensive research has identified several key parameters that significantly influence reaction efficiency, yield, and selectivity [11] [12] [13].

Temperature Effects

Temperature optimization constitutes one of the most crucial factors in azidation reaction design [11] [12]. Systematic studies have revealed that azidation reactions exhibit strong temperature dependence, with optimal performance typically achieved in the range of 50-80°C. Below this range, reaction rates become prohibitively slow due to insufficient thermal activation energy. Conversely, temperatures exceeding 100°C often lead to azide decomposition and formation of undesired byproducts [12].

Research conducted on continuous flow azidation systems demonstrates that elevated temperatures can dramatically reduce reaction times without compromising yield [12]. For example, mesyl shikimate azidation achieves complete conversion in just 12 seconds at 50°C in microreactor systems, compared to several hours required under conventional batch conditions. This "fast and hot" strategy, exclusive to flow chemistry, enables rapid reaction completion before significant byproduct formation occurs.

Solvent Selection and Effects

Solvent selection profoundly impacts azidation reaction outcomes through multiple mechanisms including solvation effects, dielectric constant influence, and coordination with the azide nucleophile [11] [10] [14]. Polar aprotic solvents consistently demonstrate superior performance for azidation reactions due to their ability to stabilize ionic intermediates while avoiding competitive hydrogen bonding with the azide anion.

Dimethylformamide emerges as the standard solvent for azidation reactions, providing excellent solvation of both organic substrates and sodium azide [3] [11]. The high dielectric constant (ε = 38.3) effectively stabilizes charged transition states, while the aprotic nature prevents interference with azide nucleophilicity. Reaction yields in DMF typically range from 85-95% under optimized conditions.

Dimethyl sulfoxide represents an even more effective medium, exhibiting the highest reaction rates among commonly employed solvents [11] [10]. The exceptionally high dielectric constant (ε = 47.2) and strong coordinating ability result in enhanced azide solubility and reactivity. Yields in DMSO consistently exceed 90%, with reaction times reduced by 30-50% compared to DMF systems.

Water-based systems have gained increasing attention as environmentally benign alternatives [12]. While aqueous media typically exhibit lower reaction rates due to reduced azide nucleophilicity in protic solvents, careful optimization can achieve respectable yields of 65-75%. The addition of phase transfer catalysts or cosolvents can further enhance performance in aqueous systems.

Stoichiometry and Concentration Effects

The stoichiometric ratio of sodium azide to substrate significantly influences both reaction rate and yield [11] [12]. Optimal performance typically requires 1.1-2.0 equivalents of sodium azide, balancing enhanced conversion with economic considerations and safety concerns related to excess azide handling.

Mechanistic studies reveal that azide concentration directly affects reaction kinetics through second-order rate dependence [5] [6]. Higher azide concentrations accelerate substitution by increasing the probability of productive nucleophile-substrate collisions. However, excessive azide equivalents can promote side reactions, including azide-induced elimination and formation of polyazide species.

Concentration optimization studies demonstrate that moderate substrate concentrations (0.1-1.0 M) provide optimal performance [11]. Higher concentrations may lead to substrate precipitation or incomplete mixing, while very dilute conditions result in impractically slow reaction rates. The optimal concentration range represents a compromise between reaction efficiency and practical handling considerations.

pH and Additive Effects

Solution pH significantly influences azidation reaction outcomes, particularly in aqueous or mixed solvent systems [12]. Alkaline conditions generally favor azidation by enhancing azide nucleophilicity and suppressing protonation to form hydrazoic acid. However, excessive basicity can promote competing elimination reactions, especially with secondary substrates.

The addition of phase transfer catalysts can dramatically enhance azidation efficiency in biphasic systems [11]. Quaternary ammonium salts such as tetrabutylammonium bromide facilitate azide transport across phase boundaries, enabling efficient reactions in organic-aqueous mixtures. This approach combines the benefits of organic substrate solubility with aqueous azide handling.

Scale-up Considerations and Batch Processing

The transition from laboratory-scale synthesis to industrial production presents unique challenges for azidation chemistry, particularly given the safety concerns associated with azide handling at scale [15] [16] [17]. Successful scale-up requires careful consideration of reactor design, heat and mass transfer, safety systems, and process control strategies.

Reactor Design and Configuration

Laboratory-scale azidation reactions typically employ standard glass reactors with magnetic stirring and conventional heating systems [16]. However, scale-up to pilot and production levels necessitates more sophisticated reactor designs that address heat transfer limitations, mixing efficiency, and safety concerns.

Continuous flow reactors have emerged as preferred systems for large-scale azidation due to their inherent safety advantages and improved process control [12] [16]. The small reactor volumes minimize the inventory of potentially hazardous azide intermediates, while precise temperature and residence time control enables consistent product quality. Flow systems also facilitate rapid quenching and product isolation, reducing exposure risks.

Microreactor technology offers particular advantages for azidation scale-up [12] [13]. The high surface-to-volume ratios provide excellent heat transfer characteristics, enabling precise temperature control even for highly exothermic reactions. Additionally, the laminar flow profiles in microchannels promote efficient mixing without the turbulence-induced hot spots that can trigger azide decomposition.

Heat Transfer and Temperature Control

Azidation reactions often exhibit significant exothermicity, requiring careful thermal management to prevent runaway reactions and azide decomposition [15] [17]. Laboratory-scale reactions rely on simple heating mantles or oil baths, but larger scales require more sophisticated heat transfer systems.

Jacketed reactors with circulating heat transfer fluids provide excellent temperature control for pilot-scale operations [17]. Multiple temperature zones enable precise heating profiles, while rapid cooling capabilities allow emergency heat removal if needed. Advanced control systems monitor multiple temperature points and can automatically adjust heating or cooling rates based on reaction progress.

For production-scale operations, external heat exchangers offer superior heat transfer capacity and control [17]. The reaction mixture circulates through external cooling loops, providing rapid temperature adjustment and emergency cooling capability. This configuration also facilitates maintenance and cleaning without disrupting the main reactor system.

Process Monitoring and Control

Real-time monitoring of azidation reactions becomes increasingly critical at larger scales due to safety considerations and product quality requirements [16] [17]. Advanced analytical techniques enable continuous monitoring of reaction progress, temperature profiles, and potential safety hazards.

In-line spectroscopic methods, including Fourier-transform infrared and Raman spectroscopy, provide real-time analysis of reactant conversion and product formation [16]. These techniques enable rapid identification of process deviations and automatic adjustment of operating conditions to maintain optimal performance.

Process analytical technology systems integrate multiple monitoring techniques with advanced control algorithms [17]. These systems can automatically adjust temperature, flow rates, and reactant addition based on real-time analysis, maintaining consistent product quality while optimizing safety and efficiency.

Safety Systems and Risk Mitigation

Large-scale azidation operations require comprehensive safety systems to address the inherent hazards of azide chemistry [15] [18] [19]. Primary safety concerns include azide toxicity, potential for explosive decomposition, and formation of hazardous byproducts such as hydrazoic acid.

Explosion-proof reactor designs incorporate blast-resistant construction and pressure relief systems [18] [19]. Emergency cooling and quenching systems enable rapid reaction termination in case of process upsets. Remote operation capabilities minimize personnel exposure during normal operations and emergency situations.

Atmospheric monitoring systems continuously analyze for hazardous vapors, including hydrazoic acid and organic azides [19]. Automated ventilation systems maintain safe atmospheric conditions, while emergency response protocols ensure rapid evacuation and containment in case of releases.

Yield and Quality Considerations

Scale-up typically results in modest yield decreases compared to optimized laboratory conditions [17]. Production-scale yields of 70-80% are generally acceptable, representing a compromise between efficiency and economic considerations. The yield reduction primarily results from less precise control of mixing and temperature profiles in larger reactors.

Quality control becomes increasingly important at production scales due to the economic impact of off-specification material [16]. Comprehensive analytical testing ensures that products meet purity specifications, while statistical process control identifies trends that might indicate process deterioration.

Batch-to-batch consistency represents a critical challenge in scale-up operations [17]. Standardized operating procedures, calibrated instrumentation, and comprehensive documentation ensure reproducible results across multiple production campaigns. Regular process validation studies confirm that the scaled-up process continues to meet performance specifications.

Economic and Environmental Considerations

Economic optimization of large-scale azidation processes involves balancing multiple factors including raw material costs, energy consumption, waste generation, and equipment utilization [16] [17]. Sodium azide represents a significant cost component, making stoichiometry optimization particularly important for economic viability.

Solvent recovery and recycling systems reduce operating costs while improving environmental performance [12]. Distillation and purification systems enable solvent reuse, reducing both material costs and waste disposal requirements. Advanced separation techniques, including membrane systems and supercritical extraction, offer additional opportunities for process intensification.